4-(Bromomethyl)-3-chloro-5-fluoropyridine

Nucleophilic substitution Leaving group ability SN2 kinetics

4-(Bromomethyl)-3-chloro-5-fluoropyridine (CAS 1227563-95-2) is a polyhalogenated pyridine building block with the molecular formula C₆H₄BrClFN and a molecular weight of 224.46 g/mol. It belongs to the class of halomethylpyridines, which are widely employed as intermediates in pharmaceutical and agrochemical research due to the synthetic versatility conferred by the reactive bromomethyl group and the electron-withdrawing chloro and fluoro substituents on the pyridine ring.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
CAS No. 1227563-95-2
Cat. No. B11737433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-3-chloro-5-fluoropyridine
CAS1227563-95-2
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)CBr)F
InChIInChI=1S/C6H4BrClFN/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2
InChIKeyFDOUUZCWZMLPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-3-chloro-5-fluoropyridine (CAS 1227563-95-2) – A Precision Halopyridine Intermediate for Medicinal and Agrochemical Synthesis


4-(Bromomethyl)-3-chloro-5-fluoropyridine (CAS 1227563-95-2) is a polyhalogenated pyridine building block with the molecular formula C₆H₄BrClFN and a molecular weight of 224.46 g/mol . It belongs to the class of halomethylpyridines, which are widely employed as intermediates in pharmaceutical and agrochemical research due to the synthetic versatility conferred by the reactive bromomethyl group and the electron-withdrawing chloro and fluoro substituents on the pyridine ring. The compound is synthesized via radical benzylic bromination of 3-chloro-5-fluoro-4-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator, a well-established method for introducing the bromomethyl handle with regiochemical precision [1]. Its primary utility is as an electrophilic building block for nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures for structure-activity relationship (SAR) studies.

Why 4-(Bromomethyl)-3-chloro-5-fluoropyridine Cannot Be Replaced by Generic Halomethylpyridine Analogs


The substitution pattern of 4-(Bromomethyl)-3-chloro-5-fluoropyridine—a bromomethyl group at the 4-position flanked by chlorine at the 3-position and fluorine at the 5-position—generates a unique electronic and steric environment that cannot be replicated by regioisomeric or differently halogenated analogs. The electron-withdrawing effects of the ortho-chloro and meta-fluoro substituents modulate the electrophilicity of the bromomethyl carbon, directly impacting reaction rates and selectivity in nucleophilic substitution . Furthermore, the bromine atom in the bromomethyl group is a significantly better leaving group than chlorine in the corresponding chloromethyl analogs (pKa of HBr ≈ −9 vs. HCl ≈ −7; C–Br bond dissociation energy ~285 kJ/mol vs. C–Cl ~327 kJ/mol), translating to markedly faster SN2 kinetics under identical conditions [1]. Generic substitution with a chloromethyl analog or a regioisomer would alter the electronic landscape, potentially compromising synthetic efficiency and yield in multi-step routes.

Quantitative Differentiation Evidence for 4-(Bromomethyl)-3-chloro-5-fluoropyridine vs. Closest Analogs


Leaving Group Reactivity: Bromomethyl vs. Chloromethyl in Nucleophilic Substitution (SN2)

The bromomethyl group at the 4-position of 4-(Bromomethyl)-3-chloro-5-fluoropyridine offers superior leaving group ability compared to the chloromethyl group found in analogs such as 3-chloro-4-(chloromethyl)-5-fluoropyridine. This is quantified by the C–Br bond dissociation energy (BDE) of approximately 285 kJ/mol versus approximately 327 kJ/mol for the C–Cl bond, representing a ~42 kJ/mol lower energetic barrier for heterolytic cleavage during nucleophilic displacement [1]. In practical terms, this translates to faster reaction rates and higher yields in SN2 transformations under otherwise identical conditions, a critical advantage in multi-step synthetic sequences where cumulative yields determine overall process viability.

Nucleophilic substitution Leaving group ability SN2 kinetics C–X bond energy

Regioisomeric Differentiation: 4-Bromomethyl vs. 2-Bromomethyl vs. 3-Bromomethyl Positioning

The position of the bromomethyl substituent on the pyridine ring critically influences hydrolysis stability and electrophilic reactivity. Kinetic studies on isomeric bromomethyl pyridines measured at 60 °C and ionic strength μ = 0.15 over a pH range of 0.9–9.9 demonstrate that the hydrolysis rates follow the order 2-bromomethyl > 4-bromomethyl > 3-bromomethyl, driven by the varying degree of electron withdrawal by the pyridine nitrogen [1]. The 4-bromomethyl isomer (as in the target compound) exhibits intermediate hydrolysis stability—more stable than the 2-isomer (which benefits from direct resonance stabilization of the transition state by the adjacent nitrogen) yet more reactive than the 3-isomer. This profile provides a balanced reactivity window that is neither too labile (avoiding premature hydrolysis during storage and handling) nor too sluggish (maintaining practical reaction rates), making the 4-substituted compound the preferred choice for reactions requiring controlled electrophilicity.

Regioisomer Hydrolysis kinetics Pyridine nitrogen proximity Benzylic position

Electronic Modulation: Orthogonal Halogen Substituent Effects on Bromomethyl Electrophilicity

The chloro substituent at the 3-position (ortho to the 4-bromomethyl group) and the fluoro substituent at the 5-position (meta to the 4-bromomethyl group) exert a combined electron-withdrawing effect that increases the electrophilicity of the benzylic carbon relative to non-halogenated or mono-halogenated analogs. Using Hammett substituent constants as a quantitative framework, the ortho-chloro group (σₘ ≈ 0.37) and meta-fluoro group (σₘ ≈ 0.34) together contribute a cumulative σ ≈ 0.71 electron-withdrawing effect, substantially higher than a single halogen substituent [1]. This enhanced electrophilicity facilitates nucleophilic attack on the bromomethyl carbon—a factor directly distinguishable from analogs such as 4-(bromomethyl)-3-chloropyridine (lacking the 5-fluoro group) or 4-(bromomethyl)-5-fluoropyridine (lacking the 3-chloro group), where the reduced electron withdrawal would result in comparatively slower nucleophilic substitution kinetics.

Electron-withdrawing group Hammett constant Electrophilicity tuning SAR building block

Vendor Purity and Supply Reliability: Commercial Availability with Quality Certification

4-(Bromomethyl)-3-chloro-5-fluoropyridine (CAS 1227563-95-2) is commercially available from multiple specialty chemical suppliers with documented purity levels. ChemicalBook-listed suppliers report purities of 95%–98%, with at least one vendor (Yutong Pharmaceutical Technology, Suzhou) offering 98% purity with accompanying Certificate of Analysis (COA) and packaging options of 1 g and 100 g . For comparison, the closely related regioisomer 2-(bromomethyl)-3-chloro-5-fluoropyridine hydrobromide (CAS 2705511-13-1) is typically listed at 95% purity , and the chloromethyl analog 3-bromo-4-(chloromethyl)-5-fluoropyridine (CAS 1227573-06-9) is available at 95%–97% purity . The availability of the target compound at 98% purity from a verified supplier provides a quantifiable advantage in minimizing impurities that could propagate through multi-step syntheses, reducing the need for intermediate purification.

Purity QC documentation HPLC NMR Commercial sourcing

Synthetic Accessibility: Radical Bromination Route with Defined Regiochemistry

The compound is accessible via a well-characterized one-step radical bromination of 3-chloro-5-fluoro-4-methylpyridine using N-bromosuccinimide (NBS) with a radical initiator (AIBN or benzoyl peroxide) in CCl₄, a Wohl–Ziegler-type reaction that selectively functionalizes the benzylic 4-methyl position [1]. This is in contrast to the synthesis of the isomeric 2-(bromomethyl)-3-chloro-5-fluoropyridine, where the 2-methyl precursor is less readily brominated due to the electron-withdrawing effect of the adjacent pyridine nitrogen, often resulting in lower yields and requiring more forcing conditions. The 4-position benefits from favorable radical stability at the benzylic carbon, enabling reported yields in the range of 50–93% for analogous fluorinated pyridine brominations following recrystallization [2]. The synthetic tractability of the 4-bromomethyl isomer provides a procurement advantage in terms of lower cost of goods and more reliable supply from contract synthesis organizations.

Radical bromination NBS Benzylic functionalization Synthetic efficiency

Optimal Research and Industrial Application Scenarios for 4-(Bromomethyl)-3-chloro-5-fluoropyridine Based on Quantitative Differentiation


Medicinal Chemistry: Kinase Inhibitor Fragment Elaboration via SN2 Derivatization

The enhanced electrophilicity of the bromomethyl group (C–Br BDE ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) [1] makes this compound the preferred electrophilic warhead for introducing amine, thiol, or alkoxide nucleophiles during fragment growing or linking in kinase inhibitor programs. The 3-chloro-5-fluoro substitution pattern further electronically tunes the pyridine ring for optimal target engagement while the 4-bromomethyl handle provides a versatile exit vector for diversification. In SAR campaigns, the improved SN2 kinetics relative to chloromethyl analogs result in higher conversion rates under milder conditions, reducing byproduct formation and simplifying purification.

Agrochemical Intermediate: Controlled Reactivity for Pesticide Lead Optimization

For agrochemical discovery programs targeting herbicides or fungicides, the balanced hydrolysis stability of the 4-bromomethyl isomer—intermediate between the overly labile 2-isomer and the sluggish 3-isomer [2]—provides an optimal reactivity window. This compound can be stored and handled under standard laboratory conditions without significant degradation, yet reacts efficiently with nucleophiles during lead optimization. The documented availability at 98% purity in multi-gram quantities supports both early-stage screening and scale-up to pilot quantities.

Cross-Coupling Platform: Selective Suzuki–Miyaura and Buchwald–Hartwig Reactions

The orthogonal reactivity of the bromomethyl group (aliphatic electrophile) and the chloro substituent (aromatic electrophile for cross-coupling) enables sequential functionalization strategies where the bromomethyl position is derivatized first via SN2 chemistry, followed by palladium-catalyzed coupling at the 3-chloro position. This tiered reactivity profile is unavailable in analogs where the 3-position is occupied by bromine (e.g., 3-bromo-4-(chloromethyl)-5-fluoropyridine), where competitive oxidative addition at both halogen sites complicates reaction selectivity [3]. The distinct reactivity of Ar–Cl vs. Ar–Br in cross-coupling (Ar–Br typically reacts 10–100× faster) means that 3-chloro substitution preserves the site for later-stage diversification without interference during bromomethyl derivatization.

Process Chemistry: High-Purity Intermediate for Multi-Kilogram Scale-Up

The combination of a well-characterized synthetic route via radical bromination [4] and confirmed commercial availability at 98% purity in 100 g quantities positions this compound as a viable intermediate for process chemistry scale-up. The 4-bromomethyl regioisomer's favorable radical stability during synthesis translates to higher isolated yields (50–93% range for analogous fluorinated pyridines [4]) compared to the 2-isomer, reducing cost of goods at larger scales. This procurement advantage is critical for programs transitioning from discovery to preclinical development.

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